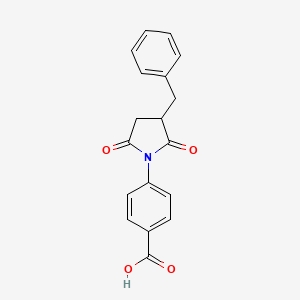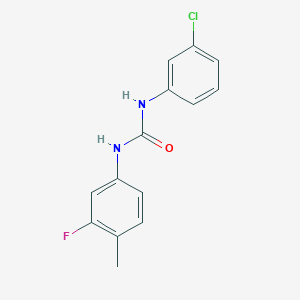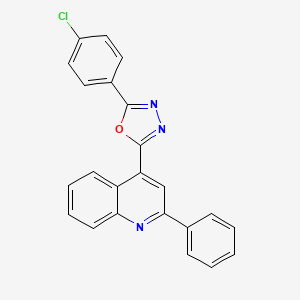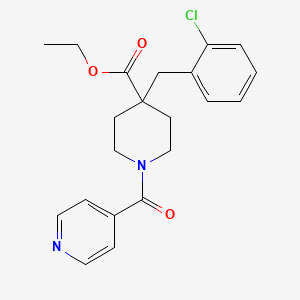![molecular formula C17H14ClNO2 B5140558 3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile](/img/structure/B5140558.png)
3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group, a methoxy group, and a phenylprop-2-enoxy group attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methoxybenzonitrile with (E)-3-phenylprop-2-enol in the presence of a suitable base and solvent. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles with various functional groups.
科学的研究の応用
3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific biological context .
類似化合物との比較
Similar Compounds
3-chloro-5-methoxybenzonitrile: Lacks the phenylprop-2-enoxy group, making it less complex.
3-chloro-5-[(4-methoxybenzyl)oxy]benzonitrile: Contains a methoxybenzyl group instead of the phenylprop-2-enoxy group.
3-chloro-5-methoxy-4-(2-phenylethoxy)benzonitrile: Similar structure but with a phenylethoxy group instead of phenylprop-2-enoxy.
Uniqueness
3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile is unique due to the presence of the (E)-3-phenylprop-2-enoxy group, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
3-chloro-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-16-11-14(12-19)10-15(18)17(16)21-9-5-8-13-6-3-2-4-7-13/h2-8,10-11H,9H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECXIEKQZXGRQI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE](/img/structure/B5140501.png)
![3-[(2-Chlorophenyl)methoxy]benzonitrile](/img/structure/B5140504.png)

![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)

![2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B5140539.png)

![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)

